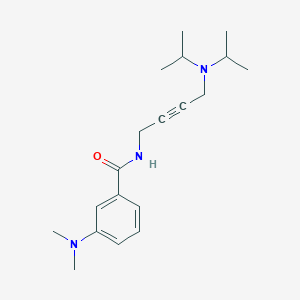

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide

Description

N-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide is a benzamide derivative characterized by a propargylamine backbone substituted with diisopropylamino and dimethylamino groups. The compound’s structural uniqueness arises from the presence of a terminal alkyne (but-2-yn-1-yl) and tertiary amine groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

3-(dimethylamino)-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c1-15(2)22(16(3)4)13-8-7-12-20-19(23)17-10-9-11-18(14-17)21(5)6/h9-11,14-16H,12-13H2,1-6H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQOHMCXTFZRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)N(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 234.30 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific molecular targets involved in cellular signaling pathways. Recent studies suggest that it acts as an inhibitor of microRNA (miR)-21, which is implicated in various cancers. The compound's ability to downregulate miR-21 leads to the upregulation of tumor suppressor genes, promoting apoptosis in cancer cells.

In Vitro Studies

-

Cell Proliferation and Apoptosis :

- In studies involving human glioblastoma (U-87 MG) and cervix carcinoma (HeLa) cell lines, the compound demonstrated significant inhibition of cell proliferation and enhanced apoptosis.

- Flow cytometric analysis revealed that treatment with the compound resulted in increased rates of apoptosis compared to control groups.

- Gene Expression Modulation :

Case Study 1: Inhibition of Cancer Cell Growth

A recent study synthesized a series of benzamide derivatives, including this compound. The most potent derivative exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Targeting miR-21

Research focusing on microRNA inhibitors has identified this compound as a promising agent against miR-21 mediated oncogenesis. The compound was shown to effectively reduce miR-21 levels, leading to decreased tumor growth rates in xenograft models .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Cell Proliferation | Significant inhibition in U-87 MG and HeLa cells |

| Apoptosis | Enhanced apoptosis rates observed |

| Gene Expression | Upregulation of PDCD4; downregulation of miR-21 |

| In Vivo Efficacy | Promising results in animal models for tumor reduction |

Comparison with Similar Compounds

Target Compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Substituents: Target: Diisopropylamino (electron-donating, bulky) and dimethylamino (electron-donating) groups on a butynyl chain. : Hydroxy and methyl groups on a tert-alcohol backbone.

- Key Differences: The hydroxy group in ’s compound enables N,O-bidentate coordination for metal catalysis, while the target’s tertiary amines may favor steric hindrance or alternative coordination modes.

Target Compound vs. Diamino-butylbenzamides ()

- Substituents: Target: Alkyne-linked diisopropylamino and dimethylamino groups. : Thiophenyl, cyanophenyl, or trifluoromethyl groups coupled with piperazine/diazepane moieties.

- Key Differences: compounds are optimized for dopamine D3 receptor selectivity, where electron-withdrawing groups (e.g., -CF₃, -CN) enhance binding affinity. In contrast, the target’s electron-donating amines may prioritize solubility or alter receptor interaction profiles.

Target Compound vs. Dibenzylamino-triazole Benzamide ()

- Substituents: Target: Alkyne with tertiary amines. : Dibenzylamino and triazole groups synthesized via Cu-catalyzed click chemistry.

- Key Differences: The triazole group in enhances stability and hydrogen-bonding capacity, whereas the target’s alkyne may prioritize reactivity in further synthetic modifications. The dibenzylamino group in increases lipophilicity (logP ~4.5), comparable to the target’s diisopropylamino group, but with divergent steric demands .

Table 1: Key Properties of Compared Compounds

- logP Trends: The target compound’s diisopropylamino group confers moderate lipophilicity, intermediate between ’s hydrophilic hydroxy derivative and ’s highly lipophilic dibenzylamino analogue.

- Synthesis Complexity : compounds require multi-step coupling of heterocycles (piperazine/diazepane), whereas the target’s synthesis likely involves amide coupling of a propargylamine intermediate, similar to ’s methodology .

Spectroscopic Characterization

- NMR Shifts: The target’s alkyne protons (δ ~2.5–3.0 ppm in ¹H NMR) and quaternary diisopropylamino carbons (δ ~45–50 ppm in ¹³C NMR) would differ markedly from ’s hydroxy/methyl signals (δ ~1.3 ppm for tert-butyl) and ’s aromatic/heterocyclic resonances.

- MS Data : While the target’s molecular ion ([M+H]⁺) is unreported, analogous compounds (e.g., : m/z 459) suggest a mass range of 350–450 Da .

Q & A

Basic: What are the critical synthetic steps for N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with amide bond formation between substituted benzoyl chlorides and propargylamine derivatives. Key steps include:

- Coupling Reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation under anhydrous conditions .

- Alkyne Functionalization : Introduce the diisopropylamino group via nucleophilic substitution or click chemistry, requiring inert atmospheres (e.g., nitrogen) and catalysts like Cu(I) .

- Optimization : Adjust solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and stoichiometric ratios to minimize side reactions. For example, excess diisopropylamine (1.5–2.0 equivalents) improves yield in substitution steps .

Advanced: How do steric effects from the diisopropylamino group influence reactivity in nucleophilic reactions?

Methodological Answer:

The bulky diisopropylamino group creates significant steric hindrance, which:

- Limits Reaction Pathways : Reduces accessibility to the alkyne moiety in nucleophilic additions (e.g., Huisgen cycloadditions), necessitating longer reaction times or elevated temperatures .

- Modifies Electronic Effects : Electron-donating dimethylamino groups on the benzamide ring enhance electrophilicity at the carbonyl carbon, but steric bulk may slow down acylation kinetics. Computational modeling (DFT) is recommended to predict reactive sites .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (diisopropyl CH3), δ 2.8–3.1 ppm (N-CH2-alkyne), and δ 6.8–7.5 ppm (aromatic protons). Coupling constants (J = 2–3 Hz) confirm para-substitution on the benzamide .

- ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and 75–85 ppm (alkyne carbons) validate connectivity .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula. Fragmentation patterns (e.g., loss of diisopropylamine) aid structural validation .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Control Variables : Standardize assay parameters (e.g., cell line passage number, serum concentration) to reduce variability. For example, use RPMI 1640 medium with 10% human serum for consistent malaria parasite assays .

- Orthogonal Assays : Cross-validate using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activity) .

- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration impacting cell viability) .

Safety: What are the critical hazards associated with handling this compound, and how can risks be mitigated?

Methodological Answer:

- Mutagenicity : Ames II testing shows mutagenic potential comparable to benzyl chloride. Use fume hoods, nitrile gloves, and closed systems during synthesis .

- Decomposition Risks : DSC analysis indicates thermal instability above 150°C. Store at –20°C under argon and avoid sharp temperature changes .

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold methanol before disposal .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with substituted benzamide rings (e.g., trifluoromethyl for enhanced lipophilicity) or varying alkyne spacers. Use parallel synthesis for high-throughput screening .

- Biological Testing : Prioritize assays targeting specific pathways (e.g., dopamine D3 receptor binding for neuroactive compounds) with IC50/EC50 determination .

- Computational Modeling : Dock analogs into protein active sites (e.g., HDAC enzymes) using Schrödinger Suite or AutoDock to predict binding modes .

Basic: What solvent systems are optimal for purifying this compound via column chromatography?

Methodological Answer:

- Normal Phase : Use hexane/ethyl acetate (3:1 to 1:1 v/v) with 0.1% triethylamine to mitigate silica-induced decomposition .

- Reverse Phase : For polar impurities, employ C18 columns with acetonitrile/water (60:40) gradients. Adjust pH to 5–6 with acetic acid to enhance retention .

Advanced: What strategies can improve the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.